An In-Depth Technical Guide to 6-Fluoro-1H-indazol-5-amine
An In-Depth Technical Guide to 6-Fluoro-1H-indazol-5-amine
A Note to the User: Regarding the Topic "5-Fluoro-1H-indazol-6-amine"
Dear Researcher,
Following a comprehensive search across multiple chemical databases, scientific literature, and supplier catalogs, we were unable to identify a registered CAS number or substantive technical data for the specific isomer you requested: 5-Fluoro-1H-indazol-6-amine .
This suggests that the compound is either not commercially available, is exceptionally rare, or has not been significantly reported in peer-reviewed literature.
However, our search yielded extensive information on a closely related and structurally significant isomer: 6-Fluoro-1H-indazol-5-amine (CAS No. 709046-14-0) . This compound is a well-documented and vital building block in medicinal chemistry and drug discovery. The synthetic strategies, physicochemical properties, and applications of this isomer are highly relevant and will likely provide valuable insights for research involving substituted fluoro-amino indazoles.
Therefore, we have pivoted the focus of this technical guide to 6-Fluoro-1H-indazol-5-amine to provide you with a data-rich, accurate, and practical resource. We believe this in-depth guide will serve as an essential tool for your research and development endeavors in this important area of chemistry.
CAS Number: 709046-14-0
Abstract
This technical guide provides a comprehensive overview of 6-Fluoro-1H-indazol-5-amine, a pivotal heterocyclic building block in modern drug discovery. The indazole scaffold is a privileged structure in medicinal chemistry, and the strategic incorporation of fluorine and amine functionalities imparts unique physicochemical properties that are highly desirable for developing novel therapeutics. This document details the compound's properties, outlines a validated synthetic methodology with mechanistic insights, explores its critical applications as a pharmaceutical intermediate, and provides essential safety and handling protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals engaged in the design and synthesis of novel molecular entities.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of medicinal chemistry.[1] Its rigid structure and ability to participate in various non-covalent interactions (such as hydrogen bonding and π-stacking) make it an ideal scaffold for engaging with biological targets. Consequently, indazole derivatives have found broad pharmacological applications, including anti-inflammatory, anti-tumor, and anti-diabetic activities.[1][2]
The specific compound, 6-Fluoro-1H-indazol-5-amine, is of particular interest due to the synergistic effects of its substituents:
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The Amine Group (at C5): Provides a key reactive handle for further molecular elaboration. It can be readily derivatized to form amides, sulfonamides, or ureas, enabling the exploration of a vast chemical space and fine-tuning of structure-activity relationships (SAR).
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The Fluorine Atom (at C6): The introduction of fluorine is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence conformation, often leading to improved pharmacokinetic and pharmacodynamic profiles.
This unique combination makes 6-Fluoro-1H-indazol-5-amine a high-value intermediate for synthesizing complex molecules targeting a range of disease pathways.
Physicochemical and Safety Data
A summary of the key properties and hazard information for 6-Fluoro-1H-indazol-5-amine is presented below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 709046-14-0 | [3] |
| Molecular Formula | C₇H₆FN₃ | [3] |
| Molecular Weight | 151.14 g/mol | [3] |
| IUPAC Name | 6-fluoro-1H-indazol-5-amine | [3] |
| Synonyms | 5-Amino-6-fluoroindazole | [3] |
| Boiling Point | 358.3 °C at 760 mmHg | [3] |
| Density | 1.488 g/cm³ | [3] |
| Flash Point | 170.5 °C | [3] |
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Hazard Statements | H302 | Harmful if swallowed | [3] |
| H315 | Causes skin irritation | [3] | |
| H319 | Causes serious eye irritation | [3] | |
| H335 | May cause respiratory irritation | [3] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [3] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [3] |
Synthesis and Manufacturing Insights
The synthesis of substituted indazoles can be achieved through various routes, including transition metal-catalyzed reactions and reductive cyclizations.[4] A common and effective strategy for producing 6-Fluoro-1H-indazol-5-amine involves the cyclization of a suitably substituted phenylhydrazine precursor.
Diagram 1: General Synthetic Workflow
Caption: A plausible synthetic pathway for 6-Fluoro-1H-indazol-5-amine.
Protocol 1: Example Synthesis via Reductive Cyclization
This protocol is a representative method. Researchers should always first consult primary literature and perform appropriate risk assessments.
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Step 1: Synthesis of 2-Amino-4-fluoro-5-nitrobenzonitrile
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Rationale: This step introduces the key functionalities in the correct orientation on the benzene ring. The nitrile group will become the C3 carbon of the indazole, and the nitro group is a precursor to the amine required for cyclization.
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Procedure: To a solution of a suitable difluoronitrobenzene precursor in a polar aprotic solvent (e.g., DMSO), add a source of ammonia (e.g., aqueous ammonia) dropwise at a controlled temperature. The reaction is monitored by TLC or LC-MS until the starting material is consumed. The product is typically isolated by precipitation upon adding water, followed by filtration and drying.
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Step 2: Diazotization and Cyclization
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Rationale: This is the key indazole-forming step. The amino group is converted to a diazonium salt, which is then reduced in situ. The resulting hydrazine intermediate undergoes spontaneous intramolecular cyclization to form the stable indazole ring.
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Procedure: a. Suspend the 2-Amino-4-fluoro-5-nitrobenzonitrile from Step 1 in aqueous acid (e.g., HCl). Cool the mixture to 0-5 °C in an ice bath. b. Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete diazotization. c. Prepare a solution of a reducing agent, such as tin(II) chloride (SnCl₂) in concentrated HCl. Add the cold diazonium salt solution to the reducing agent solution slowly, controlling any exotherm. d. Allow the reaction to warm to room temperature and stir until the reaction is complete. The cyclization forms the indazole ring while simultaneously reducing the nitro group to the final amine.
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Step 3: Work-up and Purification (A Self-Validating System)
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Rationale: This step is critical for isolating a pure, well-characterized product, ensuring the integrity of subsequent research.
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Procedure: a. Basify the acidic reaction mixture carefully with a strong base (e.g., NaOH solution) to a pH > 10. This precipitates the crude product. b. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). c. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. d. The crude solid is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Fluoro-1H-indazol-5-amine. e. Validation: The final product's identity and purity must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS, comparing the data to established literature values.
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Applications in Drug Discovery
6-Fluoro-1H-indazol-5-amine is not typically a final drug product but rather a crucial intermediate. Its bifunctional nature (a nucleophilic amine and the indazole ring) allows it to be incorporated into larger, more complex molecules.
Diagram 2: Role as a Molecular Scaffold
Caption: Derivatization pathways for 6-Fluoro-1H-indazol-5-amine in drug design.
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Kinase Inhibitors: The indazole core is a well-known "hinge-binder" motif that can interact with the ATP-binding site of many protein kinases. The amine at the 5-position is often used to attach a solubilizing group or a moiety that probes deeper into the protein pocket, enhancing potency and selectivity.
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Anticancer Agents: Many 6-aminoindazole-containing compounds have demonstrated anticancer activity.[5] For example, derivatives have shown potent anti-proliferative effects in human colorectal cancer cell lines.[5]
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Other CNS and Inflammatory Targets: The scaffold has been explored for a wide variety of other targets due to its favorable drug-like properties.
Conclusion
6-Fluoro-1H-indazol-5-amine is a strategically designed molecular building block that provides chemists with a robust platform for generating novel and diverse chemical entities. The interplay between the reactive amine handle, the bio-active indazole core, and the modulating fluorine atom makes it an invaluable tool in the quest for new therapeutics. The synthetic pathways are well-established, allowing for reliable access to this key intermediate. As the demand for more sophisticated and targeted drugs continues to grow, the importance of versatile scaffolds like 6-Fluoro-1H-indazol-5-amine in medicinal chemistry pipelines is set to increase.
References
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American Elements. (n.d.). 6-Fluoro-1H-indazol-5-amine. Retrieved January 26, 2026, from [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
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Hoang, N. X., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 19(5). Available at: [Link]
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Kamal, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(5), 1381. Available at: [Link]
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Nayak, K. H., et al. (2023). Synthesis of Indazo-Fluors by modification of 5-hydroxy-1H-indazoles. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 1H-Indazol-6-amine. Retrieved January 26, 2026, from [Link]
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Taylor & Francis Online. (2020). Indazole – Knowledge and References. Retrieved January 26, 2026, from [Link]
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Various Authors. (n.d.). Indazole synthesis. Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
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Xiang, J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Available at: [Link]
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Zhang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Available at: [Link]
